molecular formula C14H30O3Si2 B2518364 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol CAS No. 17948-09-3

1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol

Cat. No. B2518364
CAS RN: 17948-09-3
M. Wt: 302.561
InChI Key: MCNRYZZFTMGVQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex cyclohexane derivatives can be achieved through various methods. For instance, the condensation of dimethyl 3-ketoglutarate with 1,2-dicarbonyl compounds allows access to a range of polyquinane derivatives, showcasing the potential for creating molecular complexity . This suggests that the synthesis of "1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol" could also involve strategic condensation reactions to form the desired diol structure.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives is influenced by substituents and the presence of heteroatoms. The study of 3,3-dimethyl-3-sila-1-heterocyclohexanes reveals that the basic chair form of these molecules tends to be more puckered than cyclohexane, especially when adjacent to a small heteroatom . This information can be extrapolated to the molecular structure analysis of "1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol," where the presence of silicon atoms and the diol group would likely influence the overall conformation and stability of the molecule.

Chemical Reactions Analysis

The reactivity of cyclohexane derivatives can vary significantly depending on the conditions. For example, the 1,3-bis(4-methoxyphenyl)cyclohexane-1,3-diyl cation radical exhibits divergent reactivity based on the electron-transfer conditions, leading to different products . This highlights the importance of reaction conditions in the chemical behavior of cyclohexane derivatives, which would also be relevant for the reactivity of "1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol."

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives are closely related to their molecular structure. The conformational analysis of sila-heterocyclohexanes provides insights into their NMR characteristics and how these properties compare with other diheterocyclohexanes . Additionally, the mechanism of diol formation from dioxetane decomposition in the presence of 1,4-cyclohexadiene suggests that the physical properties of the solvent can influence the outcome of the reaction . These findings are pertinent to understanding the physical and chemical properties of "1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol," as similar factors would affect its behavior and properties.

Scientific Research Applications

Molecular Interaction and Recognition

Molecular Recognition and Stereoselectivity The compound demonstrates significant molecular interaction capabilities, particularly in the context of hydrogen bonding and stereoselectivity. For instance, cyclohexanediols, a related compound, forms hydrogen-bonded complexes with resorsinol-dodecanal cyclotetramer, showcasing a pronounced affinity for cyclic diols compared to open-chain diols and monools. The stereoselectivity and affinities of diols vary based on their configuration and relative positions, indicating the importance of geometric alignment for molecular recognition (Kikuchi et al., 1991).

Chemical Reactions and Stability

Transformation of Diols 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol, through its structural variants like 1,3-diols, exhibits distinct transformation pathways depending on their structural makeup. The transformations over perfluorinated resinsulfonic acids (Nafion-H) indicate various outcomes like dehydration, oligomer formation, and structural rearrangements based on the substituents present on the diols. This property highlights the compound's potential for tailored chemical synthesis and reactions (Bucsi et al., 1995).

Stability and Crystal Structure The compound's derivatives exhibit notable stability and solubility in common organic solvents, along with thermal stability. This makes them suitable for various applications, including potential building blocks for ladder oligosilsesquioxanes. X-ray crystallography of these derivatives demonstrates intricate molecular arrangements, such as columnar and sheet-like arrays, indicating their potential utility in material science and nanotechnology (Suyama et al., 2007).

properties

IUPAC Name

cyclohexyl-(cyclohexyl-hydroxy-methylsilyl)oxy-hydroxy-methylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O3Si2/c1-18(15,13-9-5-3-6-10-13)17-19(2,16)14-11-7-4-8-12-14/h13-16H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNRYZZFTMGVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1CCCCC1)(O)O[Si](C)(C2CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O3Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol

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